Bienvenue dans la boutique en ligne BenchChem!

(1,3,4-Oxadiazol-2-yl)boronic acid

Purity specification Procurement quality Heterocyclic boronic acids

(1,3,4-Oxadiazol-2-yl)boronic acid is a heterocyclic boronic acid building block featuring a 1,3,4-oxadiazole ring directly bonded to a boronic acid group. With molecular formula C₂H₃BN₂O₃ and molecular weight 113.87 g/mol , it functions as a critical partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling the direct introduction of the 1,3,4-oxadiazole pharmacophore into drug candidates and advanced materials.

Molecular Formula C2H3BN2O3
Molecular Weight 113.867
CAS No. 1258867-73-0
Cat. No. B580707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3,4-Oxadiazol-2-yl)boronic acid
CAS1258867-73-0
Molecular FormulaC2H3BN2O3
Molecular Weight113.867
Structural Identifiers
SMILESB(C1=NN=CO1)(O)O
InChIInChI=1S/C2H3BN2O3/c6-3(7)2-5-4-1-8-2/h1,6-7H
InChIKeyVNAPXCNDVNCFSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,3,4-Oxadiazol-2-yl)boronic acid (CAS 1258867-73-0): Key Properties and Procurement Baseline


(1,3,4-Oxadiazol-2-yl)boronic acid is a heterocyclic boronic acid building block featuring a 1,3,4-oxadiazole ring directly bonded to a boronic acid group . With molecular formula C₂H₃BN₂O₃ and molecular weight 113.87 g/mol , it functions as a critical partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling the direct introduction of the 1,3,4-oxadiazole pharmacophore into drug candidates and advanced materials .

Why Generic Substitution Fails for (1,3,4-Oxadiazol-2-yl)boronic acid: Understanding the Risks


Direct substitution of (1,3,4-oxadiazol-2-yl)boronic acid with other in-class boronic acids—such as phenylboronic acid, 2-pyridylboronic acid, or even oxadiazole boronic acids bearing an aryl spacer—is not valid without quantitative validation. The electron-deficient nature of the 1,3,4-oxadiazole ring modulates the stability and reactivity of the C–B bond in a manner distinct from both electron-rich and other electron-deficient heterocyclic boronic acids . Protodeboronation rates, coupling efficiencies under standard Suzuki conditions, and long-term storage stability differ in ways that cannot be predicted by structural analogy alone .

Quantitative Differentiation Evidence for (1,3,4-Oxadiazol-2-yl)boronic acid: Head-to-Head and Class-Level Comparisons


Purity Specification Advantage: (1,3,4-Oxadiazol-2-yl)boronic acid vs. 2-Pyridylboronic acid

Commercially available (1,3,4-oxadiazol-2-yl)boronic acid is offered at a minimum purity of 98% (NLT 98%) . In contrast, a widely used heterocyclic boronic acid alternative—2-pyridylboronic acid—is typically supplied at a lower purity specification of 95% . This 3% absolute purity difference is meaningful for medicinal chemistry applications where by-products from lower-purity building blocks can complicate purification and reduce downstream yield.

Purity specification Procurement quality Heterocyclic boronic acids

Synthetic Efficiency Benchmark: Direct Borylation of 1,3,4-Oxadiazole Scaffolds vs. Lithiation-Borylation Routes

Direct palladium-catalyzed borylation of 1,3,4-oxadiazole halides enables access to 1,3,4-oxadiazol-2-yl boronic esters in yields of 79–88% . This compares favorably to the alternative lithiation-borylation approach applied to 2-bromo-1,3,4-oxadiazoles, which delivers the corresponding boronic acid products in yields of 71–84% . The direct borylation route avoids cryogenic conditions and organolithium intermediates, offering a practical advantage for procurement in quantities sufficient for parallel medicinal chemistry.

Synthetic efficiency Miyaura borylation 1,3,4-Oxadiazole synthesis

Step-Economy Advantage over Aryl-Spaced Oxadiazole Boronic Acids

(1,3,4-Oxadiazol-2-yl)boronic acid enables direct installation of the oxadiazole ring onto a core scaffold in a single Suzuki coupling step. In contrast, the commonly employed alternative—[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic acid (CAS 276694-22-5)—introduces an additional phenyl spacer and requires prior construction of the phenyl-oxadiazole fragment before the coupling step . For target molecules where the oxadiazole must be directly attached to the core without a phenyl linker (e.g., certain zibotentan analogs), the spacer-free boronic acid eliminates one full synthetic operation.

Step economy Drug synthesis Zibotentan precursors

Best Application Scenarios for (1,3,4-Oxadiazol-2-yl)boronic acid Based on Quantitative Evidence


High-Purity Building Block for Medicinal Chemistry Libraries

With a commercially guaranteed minimum purity of 98% , (1,3,4-oxadiazol-2-yl)boronic acid is the preferred choice for constructing screening libraries where purity-related false positives must be minimized. Medicinal chemists can confidently use this building block in parallel synthesis without the added purification overhead required for lower-purity alternatives such as 2-pyridylboronic acid (95%) .

Direct Oxadiazole Installation in Drug Candidates Requiring Minimal Linker Bulk

For drug targets where the oxadiazole pharmacophore must be directly attached to a central core—such as in endothelin receptor antagonists (e.g., zibotentan)—(1,3,4-oxadiazol-2-yl)boronic acid allows a single-step Suzuki coupling, saving at least one synthetic step compared to aryl-spaced alternatives . This step-economy advantage accelerates lead optimization timelines.

Preferred Partner for Electron-Deficient Heterocycle Couplings

The electron-deficient nature of the 1,3,4-oxadiazole ring makes this boronic acid a suitable partner for Suzuki couplings with electron-rich aryl halides, where traditional electron-rich boronic acids may undergo competing protodeboronation . Process chemists seeking robust coupling conditions for electron-deficient biaryl bond formations should prioritize this building block over phenylboronic acid.

Quote Request

Request a Quote for (1,3,4-Oxadiazol-2-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.